

Spectroscopic Characterization of 7-Bromo-2-methylbenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-2-methylbenzo[d]oxazole**

Cat. No.: **B582238**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data expected for the compound **7-Bromo-2-methylbenzo[d]oxazole**. Due to the absence of publicly available experimental data for this specific molecule, this document presents a comparative analysis of spectroscopic information for structurally similar benzoxazole derivatives. The methodologies detailed herein are standard protocols applicable to the analysis of such heterocyclic compounds.

Data Presentation: A Comparative Summary

The following tables summarize quantitative spectroscopic data for various benzoxazole derivatives, facilitating a clear comparison of their key spectral features. This data can be used to predict the expected spectral characteristics of **7-Bromo-2-methylbenzo[d]oxazole**.

Table 1: ¹H NMR Spectroscopic Data of Benzoxazole Derivatives

Compound/Derivative	1H NMR (ppm)	Solvent
2-Methylbenzoxazole	Aromatic-H: 7.69, 7.49, 7.34, 7.32; CH3: 2.66	CDCl3
7-Methyl-2-(2-nitrophenyl)-benzoxazole	Aromatic-H signals present	CDCl3
5-Bromo-2-(2-nitrophenyl)-benzoxazole	Aromatic-H signals present	CDCl3
6-Bromo-2-(2-nitrophenyl)-benzoxazole	Aromatic-H signals present	CDCl3

Note: The aromatic protons of the benzoxazole ring system typically appear in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the substitution pattern on the benzene ring.[\[1\]](#)

Table 2: 13C NMR Spectroscopic Data of Benzoxazole Derivatives

Compound/Derivative	13C NMR (ppm)	Solvent
2-Methylbenzoxazole	Data available in spectral databases	-
7-Methyl-2-(2-nitrophenyl)-benzoxazole	Aromatic-C signals present	CDCl3
5-Bromo-2-(2-nitrophenyl)-benzoxazole	Aromatic-C signals present	CDCl3
6-Bromo-2-(2-nitrophenyl)-benzoxazole	Aromatic-C signals present	CDCl3

Note: The carbon atoms of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms.[\[1\]](#)

Table 3: IR Spectroscopic Data of Benzoxazole Derivatives

Compound/Derivative	Key IR Absorptions (cm ⁻¹)
General Benzoxazole Derivatives	C=N stretch: ~1688–1654, C=C stretch: ~1496–1452, C–O stretch

Note: The infrared spectrum provides information about the functional groups present in the molecule. The characteristic vibrations of the benzoxazole ring system are key identifiers.[2]

Table 4: Mass Spectrometry Data of Benzoxazole Derivatives

Compound/Derivative	Molecular Ion (m/z)	Key Fragmentation Peaks
2-Methylbenzoxazole	133.15	-
7-Bromo-2-methylbenzo[d]oxazole (Predicted)	211.04/213.04 (due to Br isotopes)	-

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh 1-10 mg of the purified **7-Bromo-2-methylbenzo[d]oxazole** for ¹H NMR and 10-50 mg for ¹³C NMR.[1]

- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - 1H NMR:
 - Spectral Width: -2 to 12 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64
 - 13C NMR:
 - Spectral Width: 0 to 220 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more for dilute samples)
 - Proton Decoupling: Broadband decoupling to simplify the spectrum to singlets for each unique carbon.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.

- Calibrate the spectrum using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

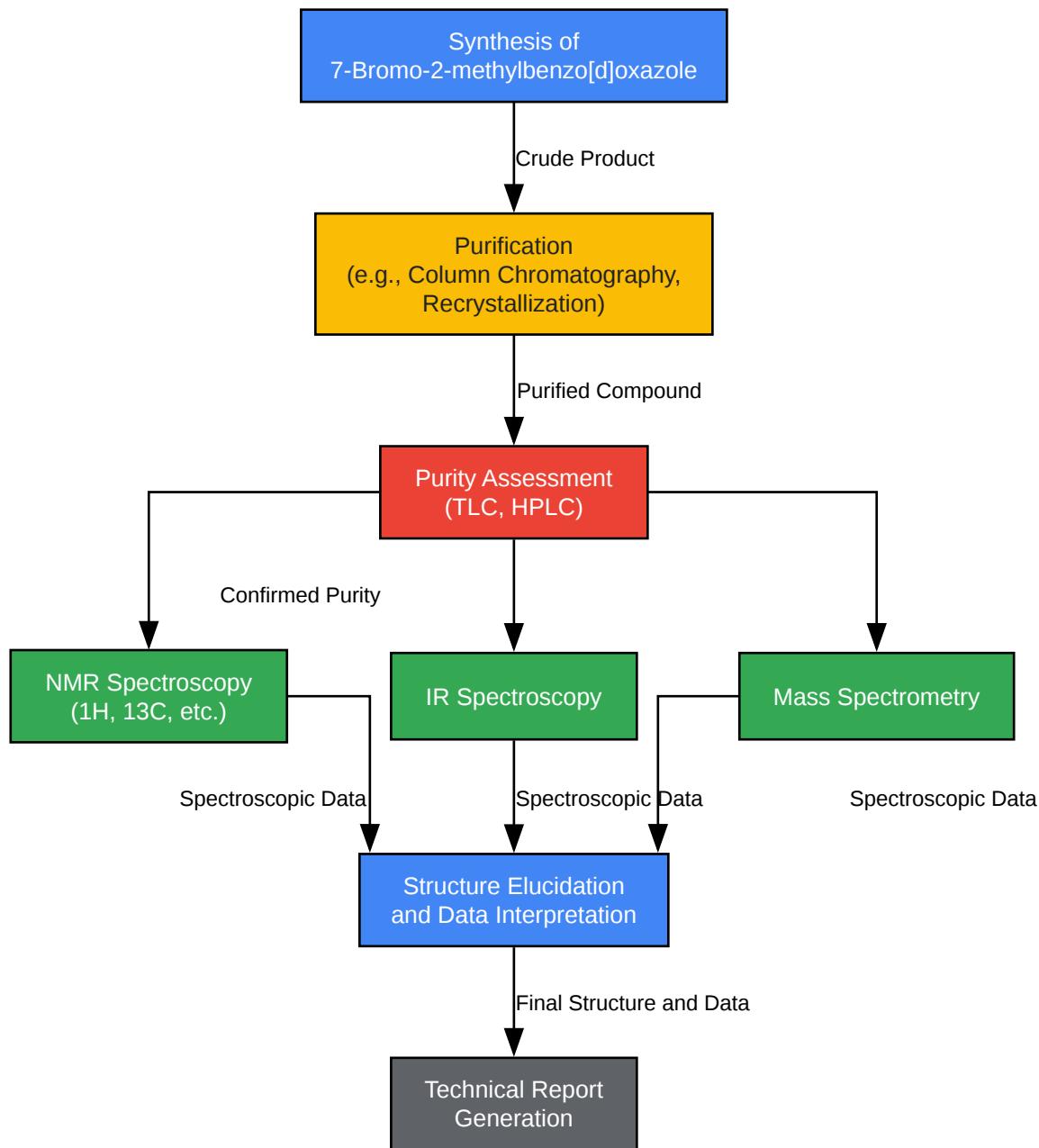
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - A background spectrum of the empty ATR crystal should be collected prior to the sample scan.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups of the benzoxazole ring and the bromo and methyl substituents.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 50-500 (or as appropriate for the expected molecular weight)
 - Analyzer: Quadrupole or Time-of-Flight (TOF)
- Data Analysis:
 - Identify the molecular ion peak (M⁺). For **7-Bromo-2-methylbenzo[d]oxazole**, expect two peaks of nearly equal intensity separated by 2 m/z units due to the 79Br and 81Br isotopes.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like **7-Bromo-2-methylbenzo[d]oxazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 7-Bromo-2-methylbenzo[d]oxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582238#spectroscopic-data-nmr-ir-ms-of-7-bromo-2-methylbenzo-d-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com